

# Dimethyl 4-methoxy-5-nitrophthalate chemical properties

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## Compound of Interest

Compound Name: *Dimethyl 4-methoxy-5-nitrophthalate*

Cat. No.: *B1473779*

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An In-Depth Technical Guide to the Chemical Properties of **Dimethyl 4-methoxy-5-nitrophthalate**

## Introduction

**Dimethyl 4-methoxy-5-nitrophthalate** is a substituted aromatic dicarboxylate ester. Its structure, featuring a nitro group, a methoxy group, and two methyl ester functionalities on a benzene ring, makes it a highly valuable and versatile intermediate in advanced organic synthesis. For researchers in medicinal chemistry and materials science, this compound serves as a pivotal building block for constructing more complex molecular architectures. The strategic placement of its functional groups allows for a wide range of chemical transformations, enabling the synthesis of novel pharmaceutical agents, functional dyes, and specialized polymers. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, tailored for professionals in chemical research and drug development.

## Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science.

**Dimethyl 4-methoxy-5-nitrophthalate** is cataloged under several identifiers across chemical databases.

Chemical Structure:

Caption: 2D structure of **Dimethyl 4-methoxy-5-nitrophthalate**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate	[1][2]
Common Name	dimethyl 4-methoxy-5-nitrophthalate	[1][2]
CAS Number	856806-20-7	[1][3][4]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>7</sub>	[1][2]
Molecular Weight	269.21 g/mol	[1]
InChI Key	ZGASGVVPYSDBEA-UHFFFAOYSA-N	

## Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data for this specific molecule is not widely published, known properties and data from closely related analogs are summarized below.

Table 2: Physicochemical Data

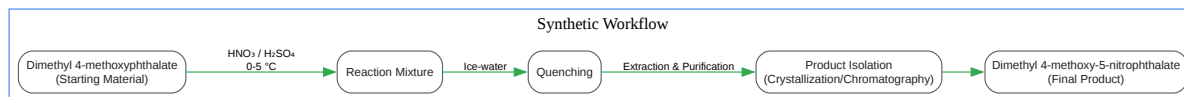
Property	Value	Notes
Physical State	Expected to be a solid at room temperature.	Based on analogous structures like Dimethyl 4-nitrophthalate. [5]
Melting Point	Not reported.	Dimethyl 4-nitrophthalate, a related compound, has a melting point of 64-66 °C.[5]
Boiling Point	Not reported.	High boiling point expected due to molecular weight and polarity.
Solubility	Expected to be soluble in common organic solvents (e.g., THF, Ethyl Acetate, Dichloromethane).	Phthalate esters are generally soluble in organic solvents.[6]
Storage Temperature	Room Temperature	

## Synthesis and Mechanistic Insights

The synthesis of **Dimethyl 4-methoxy-5-nitrophthalate** is not explicitly detailed in publicly accessible literature. However, a logical and efficient synthetic route can be designed based on well-established organic chemistry principles, such as the electrophilic nitration of an aromatic precursor.

### Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach involves the nitration of Dimethyl 4-methoxyphthalate. The methoxy group is a strong activating, ortho-, para- director, while the two ester groups are deactivating, meta- directors. The C5 position is ortho to the powerful methoxy director and meta to both ester groups, making it the most electronically favorable site for nitration.



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Caption: Proposed workflow for the synthesis of **Dimethyl 4-methoxy-5-nitrophthalate**.

## Experimental Protocol (Hypothetical)

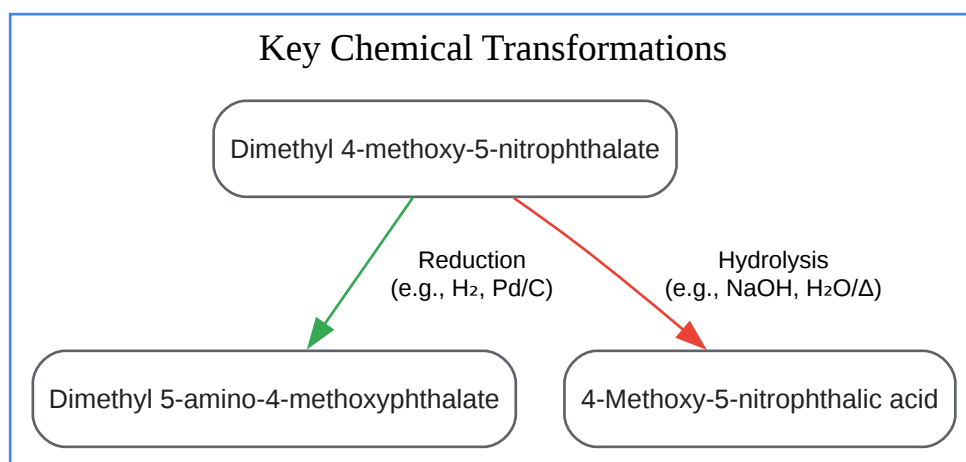
This protocol is based on standard procedures for the nitration of activated aromatic systems and should be optimized for safety and yield.

- **Reactor Preparation:** In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Dimethyl 4-methoxyphthalate (1.0 eq).
- **Dissolution:** Dissolve the starting material in concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) at  $0^\circ\text{C}$ . The acid acts as both the solvent and a catalyst. Maintaining a low temperature is critical to prevent over-nitration and side reactions.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid ( $\text{HNO}_3$ , 1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-chilled to  $0^\circ\text{C}$ . Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed  $5^\circ\text{C}$ .
- **Reaction Monitoring:** Stir the mixture at  $0-5^\circ\text{C}$  for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the solid product.
- **Isolation and Purification:** Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

## Chemical Reactivity and Key Transformations

The utility of **Dimethyl 4-methoxy-5-nitrophthalate** as a synthetic intermediate stems from the reactivity of its functional groups.

- **Reduction of the Nitro Group:** The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as tin(II) chloride ( $\text{SnCl}_2$ ), hydrogen gas with a palladium catalyst ( $\text{H}_2/\text{Pd-C}$ ), or sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ ). This transformation is fundamental for introducing a nucleophilic amino group, which is a common precursor in the synthesis of heterocyclic compounds and amides used in drug development.
- **Hydrolysis of Esters:** The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. This diacid can then be used to form polymers, salts, or be converted into other functional groups like acid chlorides or amides.



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Caption: Primary reaction pathways for **Dimethyl 4-methoxy-5-nitrophthalate**.

## Applications in Research and Development

While specific, large-scale applications are not widely documented, the structure of **Dimethyl 4-methoxy-5-nitrophthalate** makes it an ideal precursor for several research areas:

- **Pharmaceutical Synthesis:** The corresponding aniline derivative (after nitro reduction) is a valuable scaffold for building molecules with potential biological activity. The substitution

pattern is suitable for creating kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.

- **Materials Science:** As a nitrophthalate derivative, it can be used in the synthesis of high-performance polymers, dyes, and pigments.<sup>[6]</sup> The functional groups allow for polymerization or for covalent attachment to other substrates.
- **Fragment-Based Drug Discovery (FBDD):** This molecule can serve as a chemical fragment for screening against biological targets. Its defined chemical handles (nitro, methoxy, esters) allow for systematic elaboration into more potent lead compounds.

## Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar nitroaromatic esters provides a strong basis for safe handling procedures.

General Hazards:

- May cause skin, eye, and respiratory irritation.
- Harmful if swallowed or inhaled.

Table 3: Recommended Safety and Handling Protocols

Aspect	Recommendation	Rationale
Ventilation	Handle in a well-ventilated area or a chemical fume hood.	To minimize inhalation of dust or vapors.
Personal Protective Equipment (PPE)	- Nitrile gloves- Safety glasses with side shields or goggles- Lab coat	To prevent skin and eye contact.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	Immediate dilution and flushing are key to minimizing eye damage.
First Aid (Skin)	Wash off immediately with plenty of soap and water. Remove contaminated clothing.	To remove the chemical from the skin surface and prevent absorption.
First Aid (Ingestion/Inhalation)	Move to fresh air. Do NOT induce vomiting. Seek immediate medical attention.	To prevent aspiration and ensure professional medical evaluation.
Storage	Store in a tightly closed container in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.	To maintain chemical stability and prevent hazardous reactions.

## Spectroscopic Characterization (Predicted)

Experimental spectra are not publicly available. The following are predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts based on the compound's structure and data from similar molecules.[\[7\]](#)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta \sim 7.5\text{-}8.0$  ppm (s, 1H): Aromatic proton (C6-H), deshielded by the adjacent nitro group.
  - $\delta \sim 7.0\text{-}7.5$  ppm (s, 1H): Aromatic proton (C3-H).

- $\delta$  ~3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH<sub>3</sub>).
- $\delta$  ~3.8-4.0 ppm (s, 6H): Two equivalent or nearly equivalent methyl ester protons (-COOCH<sub>3</sub>). A slight difference in their chemical environment might lead to two separate singlets.
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - $\delta$  ~165-170 ppm (2C): Carbonyl carbons of the two ester groups.
  - $\delta$  ~150-160 ppm (1C): Aromatic carbon attached to the methoxy group (C4).
  - $\delta$  ~140-150 ppm (1C): Aromatic carbon attached to the nitro group (C5).
  - $\delta$  ~110-135 ppm (4C): Remaining four aromatic carbons.
  - $\delta$  ~55-60 ppm (1C): Methoxy carbon.
  - $\delta$  ~50-55 ppm (2C): Methyl ester carbons.
- Infrared (IR) Spectroscopy: Expected to show strong characteristic peaks for C=O stretching (esters) at ~1720-1740 cm<sup>-1</sup>, asymmetric and symmetric N-O stretching (nitro group) at ~1520-1560 cm<sup>-1</sup> and ~1345-1385 cm<sup>-1</sup> respectively, and C-O stretching (ether and ester) at ~1000-1300 cm<sup>-1</sup>.
- Mass Spectrometry (MS): The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 269.21, corresponding to the molecular weight.

## Conclusion

**Dimethyl 4-methoxy-5-nitrophthalate** is a strategically functionalized aromatic compound with significant potential as an intermediate in diverse fields of chemical synthesis. Its predictable reactivity, centered on the nitro and ester groups, allows for its incorporation into complex molecules targeted for pharmaceutical and material science applications. While detailed experimental data is sparse, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. Adherence to stringent safety protocols is essential when handling this and related nitroaromatic compounds.



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## References

- 1. molecularinfo.com [molecularinfo.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. 42590-00-1(Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate) | Kuujia.com [kuujia.com]
- 4. DiMethyl 4-Methoxy-5-nitrophthalate | 856806-20-7 [amp.chemicalbook.com]
- 5. Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrsc [chemsrc.com]
- 6. Buy Dimethyl 4-methyl-5-nitrophthalate (EVT-8550474) | 167992-81-6 [evitachem.com]
- 7. rsc.org [rsc.org]
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